Eurysterol B

CAS No.:

Cat. No.: VC1935212

Molecular Formula: C27H43NaO7S

Molecular Weight: 534.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H43NaO7S |

|---|---|

| Molecular Weight | 534.7 g/mol |

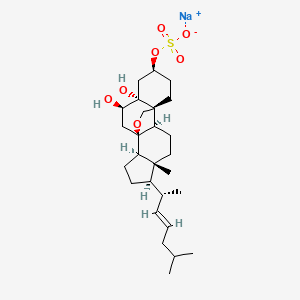

| IUPAC Name | sodium;[(1R,2R,5R,6R,9R,10R,12R,13R,15S)-12,13-dihydroxy-5-methyl-6-[(E,2R)-6-methylhept-3-en-2-yl]-19-oxapentacyclo[8.7.2.01,13.02,10.05,9]nonadecan-15-yl] sulfate |

| Standard InChI | InChI=1S/C27H44O7S.Na/c1-17(2)6-5-7-18(3)20-8-9-21-24(20,4)12-11-22-25-13-10-19(34-35(30,31)32)14-27(25,29)23(28)15-26(21,22)33-16-25;/h5,7,17-23,28-29H,6,8-16H2,1-4H3,(H,30,31,32);/q;+1/p-1/b7-5+;/t18-,19+,20-,21-,22-,23-,24-,25+,26-,27+;/m1./s1 |

| Standard InChI Key | OZULCLLLPIEFBL-FUPZROSBSA-M |

| Isomeric SMILES | C[C@H](/C=C/CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@@]24C[C@H]([C@@]5([C@@]3(CC[C@@H](C5)OS(=O)(=O)[O-])CO4)O)O)C.[Na+] |

| Canonical SMILES | CC(C)CC=CC(C)C1CCC2C1(CCC3C24CC(C5(C3(CCC(C5)OS(=O)(=O)[O-])CO4)O)O)C.[Na+] |

Introduction

Chemical Structure and Properties

Structural Characteristics

Eurysterol B is classified as a steroid sulfate derived from 5α-cholestane . Its complex structure incorporates several distinctive features:

-

A double bond at position 22

-

Hydroxy groups at positions 5 and 6

-

A bridged oxolane (oxygen-containing heterocyclic) structure between positions 8 and 19

The compound exists in multiple forms, including Eurysterol B sulfonic acid and its deprotonated form, Eurysterol B(1-), which is classified as an organosulfonate oxoanion . The deprotonated form results from the removal of a proton from the sulfate group of Eurysterol B hydrogen sulfate, creating an ionized version of the molecule that may influence its biological interactions .

Comparison with Related Compounds

While Eurysterols A and B share fundamental structural elements, they represent distinct chemical entities with subtle variations that may influence their respective biological activities. Both compounds feature the unusual 8,19-epoxy cholestane skeleton that forms their pentacyclic core structure, along with the strategically positioned sulfate group at C3 position .

Table 1: Structural Comparison of Eurysterols A and B

| Feature | Eurysterol A | Eurysterol B |

|---|---|---|

| Core structure | 8,19-epoxy cholestane | 8,19-epoxy cholestane |

| Sulfate position | C3 | C3 |

| Hydroxyl configuration | 5α,6β-diol | 5,6-hydroxy groups |

| Distinguishing feature | - | Double bond at position 22 |

| Ionic form | Eurysterol A(1-) | Eurysterol B(1-) |

Natural Sources

Geographical Distribution

The source sponge for Eurysterol B was collected in the waters of Palau , an island country in the western Pacific Ocean known for its exceptional marine biodiversity. This region has yielded numerous novel natural products with pharmaceutical potential. The unique ecological conditions of Palauan waters may contribute to the production of specialized metabolites like Eurysterol B in the resident marine organisms, highlighting the importance of geographical factors in natural product chemistry.

Biological Activities

Antifungal Properties

Perhaps the most clinically significant property of Eurysterol B is its demonstrated antifungal activity against amphotericin B-resistant strains of Candida albicans . This characteristic is particularly valuable given the increasing prevalence of antifungal resistance in clinical settings. The compound's ability to target resistant strains suggests it may act through mechanisms distinct from conventional antifungal drugs, positioning it as a valuable lead for the development of new therapeutic approaches to combat resistant fungal infections.

Table 2: Biological Activities of Eurysterol B

| Activity | Target | Significance |

|---|---|---|

| Cytotoxicity | HCT-116 human carcinoma cells | Potential anticancer applications |

| Antifungal | Amphotericin B-resistant Candida albicans | Possible treatment for resistant fungal infections |

Research Progress and Applications

Current Research Status

Research on Eurysterol B appears to be in relatively early stages compared to other marine natural products. While its fundamental structure and preliminary biological activities have been established, more comprehensive studies regarding its mechanism of action, structure-activity relationships, and detailed pharmacological properties remain to be conducted. The compound's unique structural features, particularly the 8,19-epoxy bridge and sulfate group, make it an intriguing subject for further structure-function investigations that could reveal insights into its mode of action.

| Research Area | Potential Outcome | Significance |

|---|---|---|

| Medicinal chemistry | Development of Eurysterol B analogs | Improved potency, selectivity, or pharmacokinetic properties |

| Mechanism of action studies | Identification of molecular targets | Better understanding of antifungal and cytotoxic activities |

| Total synthesis | Access to larger quantities and structural variations | Enabling broader biological testing and structure-activity relationship studies |

| Drug formulation | Development of suitable delivery systems | Improved bioavailability and therapeutic efficacy |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume